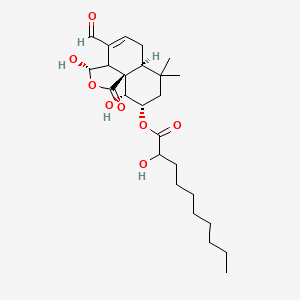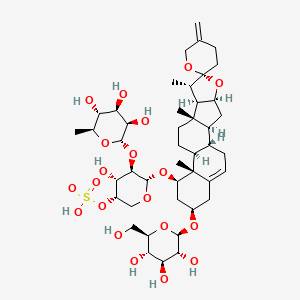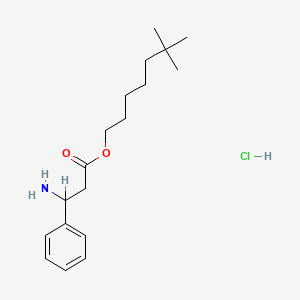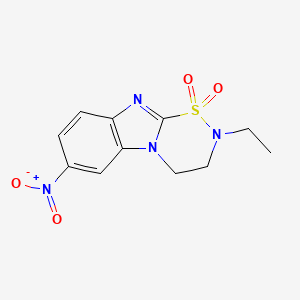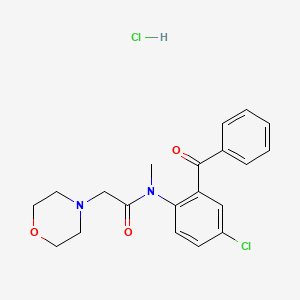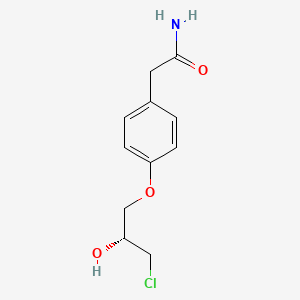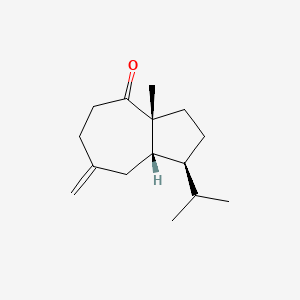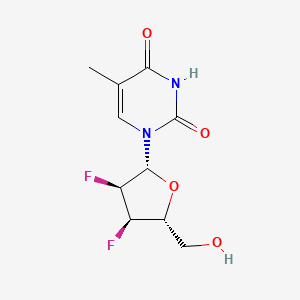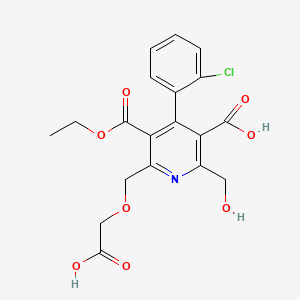
N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the ValVal dipeptide: This step involves the coupling of two valine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Acetylation: The dipeptide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the diamino group: The acetylated dipeptide is reacted with 2,4-diamino-1,5-diphenyl-3-pentanol under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous-flow reactors, which allow for better control of reaction parameters and improved scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a probe to study protein interactions and enzyme activities. Its structure allows it to interact with various biomolecules, making it useful in biochemical assays.
Medicine: Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
N,N-bis(acryloyl)cystamine: Used as a reversible cross-linker for polyacrylamide gels.
N,N-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of hindered amine light stabilizers.
Uniqueness: N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol is unique due to its combination of peptide and alcohol functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it distinct from other similar compounds that may lack such multifunctionality .
Propriétés
Numéro CAS |
129467-44-3 |
|---|---|
Formule moléculaire |
C41H62N6O7 |
Poids moléculaire |
751.0 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[(2S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C41H62N6O7/c1-23(2)33(42-27(9)48)40(53)46-35(25(5)6)38(51)44-31(21-29-17-13-11-14-18-29)37(50)32(22-30-19-15-12-16-20-30)45-39(52)36(26(7)8)47-41(54)34(24(3)4)43-28(10)49/h11-20,23-26,31-37,50H,21-22H2,1-10H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)(H,46,53)(H,47,54)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
RDUQYQJWVCWCHW-NGTAMTFRSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


